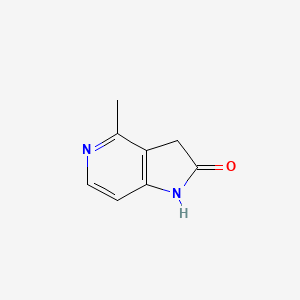

4-Methyl-5-aza-2-oxindole

描述

4-Methyl-5-aza-2-oxindole is a heterocyclic compound that belongs to the class of oxindoles Oxindoles are significant due to their presence in various natural products and their biological activities

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-aza-2-oxindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the desired oxindole structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .

化学反应分析

Types of Reactions: 4-Methyl-5-aza-2-oxindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .

科学研究应用

Medicinal Chemistry Applications

Anticancer Properties

Research has demonstrated that derivatives of 4-methyl-5-aza-2-oxindole exhibit significant anticancer activity. A study synthesized several indole derivatives, including those based on this compound, and evaluated their effects on cancer cell lines. The findings indicated that certain compounds showed promising cytotoxic effects, suggesting potential for development as anticancer agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a study focused on the synthesis of indole derivatives, compounds related to this compound were tested for their ability to inhibit inflammatory responses in vitro and in vivo. The results highlighted notable anti-inflammatory effects, indicating the compound's potential as a therapeutic agent in inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, facilitating the formation of more complex molecules. This property is particularly valuable in the synthesis of pharmaceuticals and natural products .

Stereoselective Synthesis

Recent advancements have highlighted the compound's role in stereoselective synthesis. Research has shown that this compound can be utilized to construct spirocyclic oxindoles with high stereoselectivity, which are important in developing new drugs with specific biological activities .

Material Science Applications

Dye-Sensitized Solar Cells (DSSCs)

The compound has been explored as a component in organic sensitizers for dye-sensitized solar cells. Studies indicate that oxindole-based dyes can enhance the efficiency of solar cells by improving light absorption and electron injection properties . The incorporation of this compound into these sensitizers has shown promising results in boosting overall energy conversion efficiencies.

Data Tables

Case Studies

- Anticancer Activity Study : A series of indole derivatives were synthesized based on this compound, leading to the identification of compounds with significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to evaluate cell viability, revealing IC50 values that suggest potential for further development as anticancer drugs .

- Anti-inflammatory Research : In vivo studies demonstrated that specific derivatives of this compound significantly reduced inflammation markers in animal models. The research focused on the mechanism of action, which involved modulation of cytokine production and inhibition of NF-kB signaling pathways .

- Solar Cell Development : A recent investigation into dye-sensitized solar cells incorporated this compound-based dyes, which resulted in enhanced photovoltaic performance compared to traditional dyes. The study included electrochemical impedance spectroscopy to analyze charge transfer dynamics within the cell .

作用机制

The mechanism of action of 4-Methyl-5-aza-2-oxindole involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the derivatives used .

相似化合物的比较

2-Oxindole: A parent compound with similar structural features but lacking the methyl and aza modifications.

5-Aza-2-oxindole: Similar to 4-Methyl-5-aza-2-oxindole but without the methyl group.

4-Methyl-2-oxindole: Similar but lacks the aza nitrogen atom.

Uniqueness: this compound is unique due to the combined presence of the methyl group and the aza nitrogen atom, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

生物活性

4-Methyl-5-aza-2-oxindole is a heterocyclic compound belonging to the oxindole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure that incorporates a nitrogen atom in the oxindole framework. This modification enhances its biological properties and allows for interactions with various biological targets. The compound is synthesized through cyclization reactions involving specific precursors, often optimized for industrial production to ensure high yield and efficiency .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit various enzymes, which may lead to significant biological effects such as anticancer and antimicrobial activities.

- Receptor Modulation : It interacts with receptors that are critical in various signaling pathways, potentially influencing cellular responses and therapeutic outcomes .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study reported minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Enterococcus faecalis, demonstrating significant antibacterial effects. For instance, compounds derived from this structure showed MIC values ranging from 375 to 750 μg/mL against these bacteria .

Anticancer Activity

This compound derivatives have been explored for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further drug development in oncology. In vitro studies have shown that certain derivatives significantly inhibit tumor cell proliferation .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

-

Antimicrobial Evaluation :

Compound MIC (μg/mL) Activity 4b 750 Moderate 4h 375 High - Anticancer Studies :

- Mechanistic Insights :

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-5-aza-2-oxindole, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization reactions using precursors like thiosemicarbazides or formyl indole derivatives. For example:

- Route A: React 3-substituted thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–5 hours). Recrystallization from DMF-ethanol yields the target compound .

- Route B: Condense aminothiazolones with formyl-indole carboxylic acids in acetic acid under reflux (3–5 hours) .

Key considerations:

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Confirm the presence of the methyl group (δ ~2.1–2.3 ppm) and indole NH (δ ~10–12 ppm).

- ¹³C NMR: Identify the oxindole carbonyl (δ ~170–175 ppm) and aza-ring carbons (δ ~140–160 ppm).

- Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the fused ring system.

- IR Spectroscopy: Detect carbonyl stretching (1650–1750 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Use fluorogenic substrates to test inhibition of target enzymes (e.g., kinases or methyltransferases) at varying concentrations (1–100 µM).

- Cell Viability Assays: Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ determination).

- Dose-Response Curves: Perform triplicate experiments with controls (e.g., DMSO vehicle) to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the selectivity of this compound derivatives?

Methodological Answer:

- Core Modifications: Introduce substituents at the 4-methyl or 5-aza positions to alter steric/electronic profiles. For example:

- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding affinities against off-target proteins. Validate with enzymatic assays .

Q. How should researchers address contradictions in reported mechanisms of action (e.g., enzyme inhibition vs. DNA interaction)?

Methodological Answer:

- Mechanistic Triangulation:

- Enzyme Trapping Assays: Quantify covalent adduct formation between the compound and DNA methyltransferases via SDS-PAGE .

- DNA Demethylation Analysis: Use bisulfite sequencing to assess global DNA methylation changes in treated cells.

- Control Experiments: Compare results with cells lacking the target enzyme (e.g., DNMT-knockout models) to isolate primary mechanisms .

Q. What strategies ensure reproducibility in synthesizing and testing this compound analogs?

Methodological Answer:

- Protocol Standardization:

- Interlab Validation: Share samples with collaborating labs to cross-verify biological activity and synthetic yields .

Q. How should raw and processed data be organized to facilitate peer review and meta-analysis?

Methodological Answer:

- Data Segmentation:

- Raw Data: Include in appendices (e.g., NMR spectra, HPLC chromatograms).

- Processed Data: Present in main text as tables (e.g., IC₅₀ values, synthetic yields).

- Uncertainty Reporting: Calculate and disclose standard deviations (±SD) for triplicate experiments. Use Q-testing to exclude outliers .

Q. What advanced techniques improve regioselectivity in synthesizing this compound derivatives?

Methodological Answer:

属性

IUPAC Name |

4-methyl-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-6-4-8(11)10-7(6)2-3-9-5/h2-3H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHIRDYWUSWWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401223039 | |

| Record name | 1,3-Dihydro-4-methyl-2H-pyrrolo[3,2-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190314-02-3 | |

| Record name | 1,3-Dihydro-4-methyl-2H-pyrrolo[3,2-c]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-4-methyl-2H-pyrrolo[3,2-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。